Cas no 10441-27-7 (3-Acetyl-7-hydroxy-2H-chromen-2-one)
3-Acetyl-7-hydroxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Acetyl-7-hydroxy-2H-chromen-2-one
- 2H-1-Benzopyran-2-one,3-acetyl-7-hydroxy-
- 3-Acetyl-7-hydroxy-chromen-2-one
- 3-acetyl-7-hydroxychromen-2-one
- 3-ACETYL-7-HYDROXYCOUMARIN
- 3-Acetyl-7-Hydroxy-1H-Chromen-2-One
- 3-acetyl-7-hydroxy-2-oxochromene
- 3-Acetyl-7-hydroxy-cumarin
- 3-Acetyl-umbelliferone
- 7-hydroxy-3-acetylcoumarin
- 3-Acethyl-umbelliferone
- 3-ACETYL-UMBELLIFERONE, FOR FLUORESCENCE
- 3-Acetyl-7-hydroxy-chromen-2-one ,98%
- 3-Acetyl-7-hydroxy-2H-chromen-2-one ,98%
- 3-Acetyl-7-hydroxy-2H-1-benzopyran-2-one
- AKOS000275988
- BLX779DF5D
- 2H-1-Benzopyran-2-one, 3-acetyl-7-hydroxy-
- 3-acetylumbelliferone
- 10441-27-7
- F0110-0011
- 3-Ethanoyl-7-oxidanyl-chromen-2-one
- SMR000414056
- DTXSID20419817
- AS-62496
- cid_5392139
- D96021
- J-511501
- BDBM50096008
- MLS000777662
- PD181224
- AB00073948-01
- MFCD00037379
- EU-0017123
- FT-0660659
- SCHEMBL592707
- CS-0312609
- CHEMBL153064
- CBDivE_005922
- STK365153
- DB-059132
- ALBB-036304
- BBL005231
- FA34303
- 635-172-1
- HY-W267205
-
- MDL: MFCD00037379
- Inchi: 1S/C11H8O4/c1-6(12)9-4-7-2-3-8(13)5-10(7)15-11(9)14/h2-5,13H,1H3
- InChI Key: BRQZHMHHZLRXOO-UHFFFAOYSA-N
- SMILES: O1C(C(C(C)=O)=CC2C=CC(=CC1=2)O)=O
Computed Properties
- Exact Mass: 204.04200
- Monoisotopic Mass: 204.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 13
- XLogP3: 1.4
- Topological Polar Surface Area: 63.6A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 234 °C(lit.)
- Boiling Point: 473.1±45.0 °C at 760 mmHg
- Flash Point: 195.2±22.2 °C
- Refractive Index: 1.619
- Solubility: DMF: soluble
- PSA: 67.51000
- LogP: 1.70120
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
3-Acetyl-7-hydroxy-2H-chromen-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 24/25
- FLUKA BRAND F CODES:8
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Acetyl-7-hydroxy-2H-chromen-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Acetyl-7-hydroxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A192413-10mg |
3-Acetyl-7-hydroxy-2H-chromen-2-one |
10441-27-7 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192413-50mg |
3-Acetyl-7-hydroxy-2H-chromen-2-one |
10441-27-7 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A192413-100mg |
3-Acetyl-7-hydroxy-2H-chromen-2-one |
10441-27-7 | 100mg |
$ 275.00 | 2022-06-08 | ||
| Chemenu | CM162605-5g |
3-acetyl-7-hydroxy-2H-chromen-2-one |
10441-27-7 | 95% | 5g |
$777 | 2021-06-17 | |
| Alichem | A449042364-5g |
3-Acetyl-7-hydroxy-2H-chromen-2-one |
10441-27-7 | 95% | 5g |
$914.10 | 2023-09-04 | |
| Chemenu | CM162605-5g |
3-acetyl-7-hydroxy-2H-chromen-2-one |
10441-27-7 | 95% | 5g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | D761552-100mg |
3-ACETYL-7-HYDROXY-2H-CHROMEN-2-ONE |
10441-27-7 | 99% | 100mg |
$155 | 2024-06-07 | |
| eNovation Chemicals LLC | D761552-500mg |
3-ACETYL-7-HYDROXY-2H-CHROMEN-2-ONE |
10441-27-7 | 99% | 500mg |
$350 | 2024-06-07 | |
| eNovation Chemicals LLC | D761552-1g |
3-ACETYL-7-HYDROXY-2H-CHROMEN-2-ONE |
10441-27-7 | 99% | 1g |
$580 | 2024-06-07 | |
| eNovation Chemicals LLC | D761552-5g |
3-ACETYL-7-HYDROXY-2H-CHROMEN-2-ONE |
10441-27-7 | 99% | 5g |
$2860 | 2023-05-17 |
3-Acetyl-7-hydroxy-2H-chromen-2-one Suppliers
3-Acetyl-7-hydroxy-2H-chromen-2-one Related Literature
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Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846
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2. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reactionFelipe Vitório,Thiago Moreira Pereira,Rosane Nora Castro,Guilherme Pereira Guedes,Cedric Stephan Graebin,Arthur Eugen Kümmerle New J. Chem. 2015 39 2323
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Jéssica Alves Nunes,Fabrícia Nunes da Silva,Elany Barbosa da Silva,Clara Andrezza Crisóstomo Bezerra Costa,Johnnatan Duarte de Freitas,Francisco Jaime Bezerra Mendon?a-Junior,Miriam Aparecida Giardini,Jair Lage de Siqueira-Neto,James H. McKerrow,Thaiz Rodrigues Teixeira,Louis William Odeesho,Conor R. Caffrey,Sílvia Helena Cardoso,Edeildo Ferreira da Silva-Júnior New J. Chem. 2023 47 10127
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Xianghong Wang,Xin Chen,Lingjie Song,Rongtao Zhou,Shifang Luan J. Mater. Chem. B 2020 8 9325
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Fatma A Bassyouni,Sherifa M. Abu-Baker,Khaled Mahmoud,Maysa Moharam,Sally S. El-Nakkady,Mohamed Abdel Rehim RSC Adv. 2014 4 24131
Additional information on 3-Acetyl-7-hydroxy-2H-chromen-2-one
Research Brief on 3-Acetyl-7-hydroxy-2H-chromen-2-one (CAS: 10441-27-7): Recent Advances and Applications
3-Acetyl-7-hydroxy-2H-chromen-2-one (CAS: 10441-27-7) is a coumarin derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its diverse pharmacological properties. Recent studies have explored its potential as a therapeutic agent, focusing on its anti-inflammatory, antioxidant, and anticancer activities. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 3-Acetyl-7-hydroxy-2H-chromen-2-one with key inflammatory markers, such as COX-2 and NF-κB. The researchers employed molecular docking and in vitro assays to demonstrate its potent inhibitory effects, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs. The study also emphasized the compound's favorable pharmacokinetic profile, including its bioavailability and metabolic stability.
In the realm of oncology, a recent preprint on bioRxiv explored the compound's ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and mitochondrial pathways. The study utilized a panel of human cancer cell lines, including breast (MCF-7) and lung (A549) cancers, and reported significant cytotoxicity at micromolar concentrations. These findings position 3-Acetyl-7-hydroxy-2H-chromen-2-one as a promising candidate for further preclinical evaluation.
From a synthetic chemistry perspective, advancements in the green synthesis of 3-Acetyl-7-hydroxy-2H-chromen-2-one have been reported. A 2022 paper in Green Chemistry detailed a solvent-free, catalyst-assisted method that improved yield and reduced environmental impact. This innovation addresses one of the key challenges in scaling up production for pharmaceutical applications.
Looking ahead, researchers are exploring structural modifications of 3-Acetyl-7-hydroxy-2H-chromen-2-one to enhance its selectivity and potency. Computational chemistry approaches, such as quantitative structure-activity relationship (QSAR) modeling, are being employed to predict optimal derivatives. These efforts are expected to accelerate the translation of this compound from bench to bedside in the coming years.
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